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Compound of Interest

Compound Name: N,N-Dimethyl-4-nitroaniline

Cat. No.: B014474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Dimethyl-
4-nitroaniline, a key organic compound often utilized in the synthesis of dyes,

pharmaceuticals, and as a reference in non-linear optical studies. This document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic characteristics, offering valuable data for identification, characterization, and

quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for N,N-Dimethyl-4-nitroaniline.

¹H NMR Spectral Data
The ¹H NMR spectrum of N,N-Dimethyl-4-nitroaniline is characterized by signals

corresponding to the aromatic protons and the N-methyl protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b014474?utm_src=pdf-interest
https://www.benchchem.com/product/b014474?utm_src=pdf-body
https://www.benchchem.com/product/b014474?utm_src=pdf-body
https://www.benchchem.com/product/b014474?utm_src=pdf-body
https://www.benchchem.com/product/b014474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

~8.10 Doublet ~9.5
2H, Aromatic

(ortho to NO₂)
CDCl₃

~6.59 Doublet ~9.5

2H, Aromatic

(ortho to

N(CH₃)₂)

CDCl₃

~3.10 Singlet -
6H, N-methyl (-

N(CH₃)₂)
CDCl₃

~8.05 Doublet 9.0
2H, Aromatic

(ortho to NO₂)
Acetone-d₆

~6.79 Doublet 9.0

2H, Aromatic

(ortho to

N(CH₃)₂)

Acetone-d₆

~3.18 Singlet -
6H, N-methyl (-

N(CH₃)₂)
Acetone-d₆

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment Solvent

~155.5
Quaternary C attached to

N(CH₃)₂
CDCl₃

~139.5 Quaternary C attached to NO₂ CDCl₃

~126.0 Aromatic CH (ortho to NO₂) CDCl₃

~110.5
Aromatic CH (ortho to

N(CH₃)₂)
CDCl₃

~40.0 N-methyl (-N(CH₃)₂) CDCl₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N,N-Dimethyl-4-nitroaniline shows characteristic absorption bands for the nitro

group, the aromatic ring, and the C-N bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~1595 Strong Aromatic C=C stretching

~1510 Strong Asymmetric NO₂ stretching

~1330 Strong Symmetric NO₂ stretching

~1365 Medium
C-N stretching (aromatic

amine)

~810 Strong
C-H out-of-plane bending

(para-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

N,N-Dimethyl-4-nitroaniline exhibits a strong absorption in the UV-Vis region due to its

extended π-conjugated system involving the electron-donating dimethylamino group and the

electron-withdrawing nitro group.

Solvent λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Ethanol ~385 Data not readily available

Methanol ~394 Data not readily available

The position of the maximum absorption (λmax) is solvent-dependent, a phenomenon known

as solvatochromism.

Experimental Protocols
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The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of N,N-Dimethyl-4-nitroaniline.

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or

Acetone-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,

relaxation delay).

Acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind a small amount (1-2 mg) of N,N-Dimethyl-4-nitroaniline with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.
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Place a portion of the powder into a pellet die.

Press the powder under high pressure (several tons) using a hydraulic press to form a

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-

400 cm⁻¹).

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of N,N-Dimethyl-4-nitroaniline of a known concentration in a

suitable UV-grade solvent (e.g., ethanol or methanol).

Dilute the stock solution to prepare a series of standard solutions of lower concentrations.

The absorbance of the final solution should ideally be within the linear range of the

spectrophotometer (typically 0.1-1.0).

Data Acquisition:

Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure

solvent to be used as a blank.

Fill the other cuvette with the sample solution.

Place the blank cuvette in the spectrophotometer and record a baseline.

Replace the blank with the sample cuvette and measure the absorbance spectrum over the

desired wavelength range (e.g., 200-600 nm).

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
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Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the key electronic

transitions in N,N-Dimethyl-4-nitroaniline.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

N,N-Dimethyl-4-nitroaniline

Dissolution in
Deuterated Solvent Grinding with KBr Dilution in

UV-grade Solvent

NMR Spectrometer FTIR Spectrometer UV-Vis Spectrophotometer

NMR Spectra
(¹H & ¹³C) IR Spectrum UV-Vis Spectrum

Structural Elucidation
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Ground State

Excited State

HOMO (π)

LUMO (π*)

 ΔE = hν
 (π → π* transition)

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of N,N-Dimethyl-4-nitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014474#n-n-dimethyl-4-nitroaniline-spectral-data-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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